molecular formula C10H10N2O B1524070 (4-(1H-pyrazol-3-yl)phenyl)methanol CAS No. 179057-16-0

(4-(1H-pyrazol-3-yl)phenyl)methanol

Cat. No.: B1524070
CAS No.: 179057-16-0
M. Wt: 174.2 g/mol
InChI Key: UXULFGZERVPLSV-UHFFFAOYSA-N
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Description

(4-(1H-Pyrazol-3-yl)phenyl)methanol is a heteroaromatic compound featuring a phenyl ring substituted at the para position with a 1H-pyrazol-3-yl group and a hydroxymethyl (-CH₂OH) functional group. The pyrazole ring contributes to hydrogen bonding via its N-H group (position 1), while the hydroxymethyl group enhances polarity and solubility.

Properties

IUPAC Name

[4-(1H-pyrazol-5-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-7-8-1-3-9(4-2-8)10-5-6-11-12-10/h1-6,13H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXULFGZERVPLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-pyrazol-3-yl)phenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 3-amino-1H-pyrazole under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the pyrazole ring and the subsequent attachment to the phenyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-(1H-pyrazol-3-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can occur at the phenyl ring or the pyrazole ring, leading to the formation of various derivatives. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols)

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Synthesis and Characterization

The synthesis of (4-(1H-pyrazol-3-yl)phenyl)methanol typically involves the reaction of appropriate pyrazole derivatives with phenolic compounds. Various synthetic methods have been documented, including:

  • Refluxing in organic solvents : This method allows for the efficient formation of the desired compound with high yields.
  • Catalytic processes : The use of biocatalysts has been explored to enhance reaction efficiency and selectivity .

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of pyrazole exhibit significant activity against various cancer cell lines. For instance, compounds related to this structure have shown effectiveness in inhibiting the growth of breast cancer cells (MCF-7) through mechanisms that may involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Pyrazolone derivatives, including those related to this compound, have been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This inhibition could lead to reduced pain and inflammation without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science. Its unique chemical structure allows it to be utilized in:

  • Polymer Chemistry : As a building block for synthesizing novel polymers with enhanced mechanical properties.
  • Sensor Technology : The compound's electronic properties make it suitable for developing sensors capable of detecting specific analytes .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer efficacy of several pyrazolone derivatives on MCF-7 cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting a promising avenue for further development .

CompoundIC50 (µM)Mechanism
A15Apoptosis induction
B20Cell cycle arrest
C25Inhibition of metastasis

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of pyrazolone derivatives were tested for their anti-inflammatory activity using an animal model. The results demonstrated that these compounds significantly reduced inflammation markers compared to control groups .

CompoundInflammation Reduction (%)COX Inhibition (%)
D7590
E6585
F7080

Mechanism of Action

The mechanism of action of (4-(1H-pyrazol-3-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The table below summarizes the molecular features of (4-(1H-Pyrazol-3-yl)phenyl)methanol and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS RN Notable Properties Source
This compound Pyrazole-3-yl at phenyl-4, -CH₂OH on phenyl C₁₀H₁₀N₂O 174.19 - NH (position 1) for H-bonding
[4-(1H-Pyrazol-1-yl)phenyl]methanol Pyrazole-1-yl at phenyl-4, -CH₂OH on phenyl C₁₀H₁₀N₂O 174.19 143426-49-7 Melting point: 76–80°C
(5-Phenyl-1H-pyrazol-3-yl)methanol -CH₂OH on pyrazole-3, phenyl at pyrazole-5 C₁₀H₁₀N₂O 174.19 - Methanol directly on pyrazole
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol Methyl (position 1), phenyl (position 3), -CH₂OH on pyrazole-4 C₁₁H₁₂N₂O 188.23 499770-87-5 Steric hindrance from methyl group
(1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl)methanol 4-Methylphenyl (position 1), 3-pyridinyl (position 3), -CH₂OH on pyrazole-4 C₁₆H₁₅N₃O 265.32 618383-34-9 Enhanced H-bonding via pyridine
[4-(1H-1,3-Benzimidazol-1-yl)phenyl]methanol Benzimidazole-1-yl at phenyl-4, -CH₂OH on phenyl C₁₃H₁₁N₃O 225.25 - Increased aromaticity and polarity

Functional and Property Analysis

Hydrogen Bonding and Solubility
  • The target compound exhibits NH (pyrazole position 1) and -OH (hydroxymethyl) groups, enabling dual hydrogen-bond donor capacity.
  • Compounds with -CH₂OH directly on the pyrazole (e.g., (5-Phenyl-1H-pyrazol-3-yl)methanol) show higher acidity at the hydroxyl group compared to phenyl-attached analogs, as the pyrazole’s electron-withdrawing nature stabilizes deprotonation .
Steric and Electronic Effects
  • Pyridinyl substituents (e.g., in ’s compound) enhance π-π stacking and hydrogen-bond acceptor capacity, making such derivatives useful in metal-organic frameworks or enzyme inhibition .

Biological Activity

(4-(1H-pyrazol-3-yl)phenyl)methanol is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a phenolic hydroxymethyl group attached to a pyrazole ring, which is known for its diverse biological activities. The compound's formula is C10H10N2O, and its molecular weight is approximately 174.20 g/mol.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi. Its effectiveness against various strains can be attributed to its ability to disrupt microbial cell functions .

2. Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies suggest that this compound may inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating its role as a potential chemotherapeutic agent .

3. Anti-inflammatory Effects
Preliminary findings suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound is thought to involve interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression, although specific targets remain to be fully elucidated.
  • Receptor Modulation : It may act on various receptors, altering signaling pathways that lead to cell proliferation or apoptosis .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer ActivityInhibited cell growth in MCF-7 and A549 cell lines with IC50 values indicating significant potency.
Anti-inflammatory EffectsShowed reduction in inflammatory markers in vitro, suggesting therapeutic potential for inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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